molecular formula C31H45O7P B1236025 Oxydifficidin CAS No. 95152-89-9

Oxydifficidin

Cat. No.: B1236025
CAS No.: 95152-89-9
M. Wt: 560.7 g/mol
InChI Key: DRXGPYFQEKBQBQ-MUPVVFKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxydifficidin is a natural product found in Bacillus with data available.

Scientific Research Applications

Antibacterial Activity

Oxydifficidin, along with difficidin, are macrocyclic polyene lactone phosphate esters produced by Bacillus subtilis strains. They display a broad spectrum of antibacterial activity against various aerobic and anaerobic bacteria, including human pathogens resistant to multiple antibiotics. Their efficacy extends to protecting mice against lethal bacteremia caused by Klebsiella pneumoniae, showcasing their potential as therapeutic agents in combating antibiotic-resistant infections (Zimmerman et al., 1987).

Influence of Dissolved Oxygen on Synthesis

The synthesis of this compound is influenced by the dissolved oxygen tension (DOT) in the culturing process. Research has shown that this compound synthesis is less affected by changes in DOT compared to difficidin, suggesting nuances in their biosynthetic pathways that could be critical for optimizing production methods (Suphantharika et al., 1994).

Physico-Chemical Characterization

This compound's isolation and characterization from Bacillus subtilis reveal its structure as a highly unsaturated 22-membered macrolide phosphate. Its unique structure, undergoing reversible thermal isomerization, marks it as a new class of antibiotics with distinct physico-chemical properties (Wilson et al., 1987).

Potential in Amyloid-β-Aggregation Regulation

Recent studies have discovered new glycosylated and succinylated macrocyclic lactones, including this compound, from marine Bacillus sp. These compounds, especially succinyl glyco-oxydifficidin, have shown potential in inhibiting or dissociating amyloid β (Aβ) aggregation. This suggests their therapeutic relevance in diseases characterized by Aβ aggregation, such as Alzheimer's disease (Cui et al., 2023).

Properties

CAS No.

95152-89-9

Molecular Formula

C31H45O7P

Molecular Weight

560.7 g/mol

IUPAC Name

[(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate

InChI

InChI=1S/C31H45O7P/c1-6-16-24(2)21-22-28-18-15-14-17-25(3)30(38-39(34,35)36)20-13-11-9-7-8-10-12-19-29(32)27(5)26(4)23-31(33)37-28/h6-10,12,14-17,19,27-30,32H,1,4,11,13,18,20-23H2,2-3,5H3,(H2,34,35,36)/b9-7-,10-8-,15-14-,19-12-,24-16+,25-17-

InChI Key

DRXGPYFQEKBQBQ-MUPVVFKXSA-N

Isomeric SMILES

CC1C(/C=C\C=C/C=C\CCCC(/C(=C\C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O)O

SMILES

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O

Canonical SMILES

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O

Synonyms

oxydifficidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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